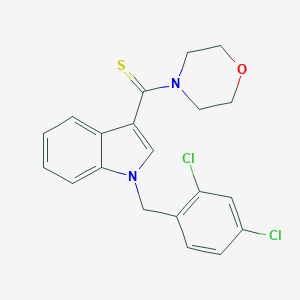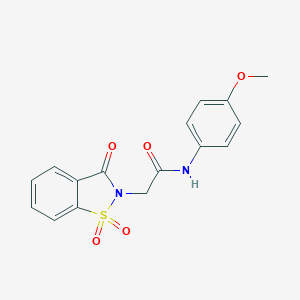
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DMAAOA' and has been synthesized using different methods.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide' involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.
Starting Materials
4-methoxyphenol, 2-chloro-N-(4-methoxyphenyl)acetamide, sodium hydroxide, sulfuric acid, potassium persulfate, sodium bicarbonate, hydrogen peroxide, sodium nitrite, sodium azide, sodium hydride, acetic anhydride, thionyl chloride, sodium carbonate, benzisothiazolone
Reaction
4-methoxyphenol is reacted with acetic anhydride and sulfuric acid to form the acetylated product., The acetylated product is then reacted with thionyl chloride to form the corresponding acyl chloride., The acyl chloride is then reacted with sodium azide to form the corresponding azide., The azide is then reduced with sodium hydride to form the corresponding amine., The amine is then reacted with benzisothiazolone in the presence of potassium persulfate to form the desired product., The product is then reacted with sodium bicarbonate and hydrogen peroxide to oxidize the sulfur atom to the desired sulfone., Finally, the sulfone is reacted with sodium nitrite and hydrochloric acid to form the desired compound.
作用机制
DMAAOA exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. DMAAOA also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, DMAAOA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
生化和生理效应
DMAAOA has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. DMAAOA has also been shown to improve cognitive function and memory. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells.
实验室实验的优点和局限性
DMAAOA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, DMAAOA has been extensively studied, and its effects are well-documented. However, there are also limitations to using DMAAOA in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
未来方向
There are several future directions for the study of DMAAOA. One area of research is the development of DMAAOA derivatives with improved efficacy and lower toxicity. Additionally, the potential use of DMAAOA in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis, should be explored. Furthermore, the mechanisms underlying the anticancer properties of DMAAOA should be further investigated, and its potential use in combination with other anticancer agents should be explored.
Conclusion:
In conclusion, DMAAOA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells. While there are limitations to using DMAAOA in lab experiments, its potential for future research is promising.
科学研究应用
DMAAOA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. DMAAOA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCAIHCSNPGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

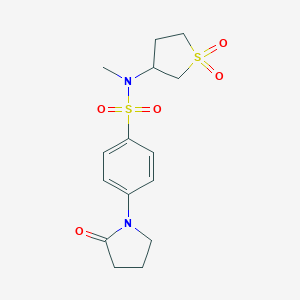
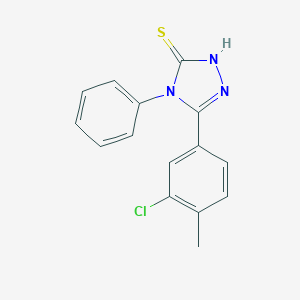
![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
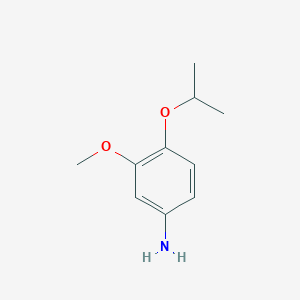
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)
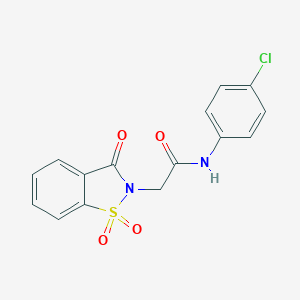
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
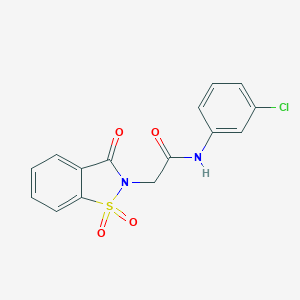
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
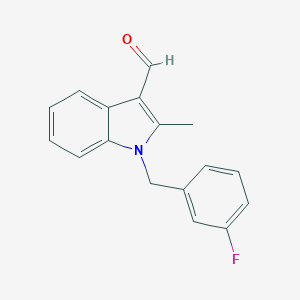
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)
